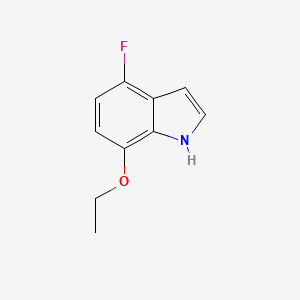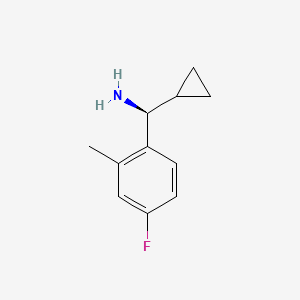![molecular formula C8H9BrN4O B15233498 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a bromopyrrolo[2,1-f][1,2,4]triazine moiety, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,1-f][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,1-f][1,2,4]triazine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Amination and Ethanol Addition: The final steps involve the introduction of the amino group and the ethanol moiety. This can be achieved through nucleophilic substitution reactions using appropriate amines and ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium azide, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as azides or thiols.
Scientific Research Applications
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of anticancer agents and enzyme inhibitors.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromopyrrolo[2,1-f][1,2,4]triazine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in the case of anticancer agents or enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Shares the same core structure but lacks the ethanol moiety.
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine: Similar structure but different functional groups.
Pyrrolo[2,1-f][1,2,4]triazin-4-yl derivatives: Various derivatives with different substituents at the 4-position.
Uniqueness
2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol is unique due to the presence of both the bromopyrrolo[2,1-f][1,2,4]triazine core and the ethanol moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The ethanol moiety can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various chemical and biological applications.
Properties
Molecular Formula |
C8H9BrN4O |
|---|---|
Molecular Weight |
257.09 g/mol |
IUPAC Name |
2-[(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H9BrN4O/c9-7-2-1-6-8(10-3-4-14)11-5-12-13(6)7/h1-2,5,14H,3-4H2,(H,10,11,12) |
InChI Key |
CQDWUTFPJVSFSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)Br)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
